Dimethyl Phosphate-13C2 Sodium Salt
Overview
Description
Dimethyl Phosphate-13C2 Sodium Salt is a stable isotope-labeled compound with the molecular formula C2H6NaO4P. It is commonly used in scientific research due to its unique properties, which include the incorporation of carbon-13 isotopes. This compound is particularly valuable in studies involving metabolic pathways, reaction mechanisms, and chemical labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl Phosphate-13C2 Sodium Salt typically involves the reaction of methanol containing carbon-13 isotopes or carbon-13 labeled dimethyl magnesium iodide with trimethyl phosphate. The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotopes into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the carbon-13 isotopes. The final product is then purified and tested to ensure it meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl Phosphate-13C2 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction could produce dimethyl phosphite. Substitution reactions can result in a variety of substituted phosphate compounds .
Scientific Research Applications
Dimethyl Phosphate-13C2 Sodium Salt is widely used in scientific research across various fields:
Chemistry: It is used as a labeling reagent to study reaction mechanisms and metabolic pathways.
Biology: The compound is employed in tracing biochemical processes and understanding enzyme functions.
Medicine: It aids in the development of diagnostic tools and therapeutic agents by providing insights into metabolic pathways.
Industry: The compound is used in the synthesis of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Dimethyl Phosphate-13C2 Sodium Salt involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within a system. This provides valuable information about the molecular targets and pathways involved in various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Phosphate Sodium Salt: The non-labeled version of the compound, used in similar applications but without the benefits of isotope labeling.
Phosphoric Acid Dimethyl Ester Sodium Salt: Another related compound used in chemical synthesis and research.
Uniqueness
Dimethyl Phosphate-13C2 Sodium Salt is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in research applications. This makes it particularly valuable in studies where understanding the precise movement and transformation of molecules is crucial .
Properties
IUPAC Name |
sodium;di(113C)methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGRDVWNCARTPS-AWQJXPNKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OP(=O)([O-])O[13CH3].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016877 | |
Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.016 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157487-95-1 | |
Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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